molecular formula C8H14ClNO2 B13509398 Tert-butyl 3-chloroazetidine-3-carboxylate

Tert-butyl 3-chloroazetidine-3-carboxylate

Cat. No.: B13509398
M. Wt: 191.65 g/mol
InChI Key: PICCFSKWSJROHX-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloroazetidine-3-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a chloro substituent on the azetidine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloroazetidine-3-carboxylate typically involves the reaction of 3-chloroazetidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-chloroazetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-chloroazetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-chloroazetidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloro group, which can undergo nucleophilic substitution reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors. The azetidine ring provides structural rigidity, which can influence the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

  • Tert-butyl 3-oxoazetidine-1-carboxylate
  • Tert-butyl 3-azetidinecarboxylate hydrochloride
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Tert-butyl 3-chloroazetidine-3-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct reactivity compared to other similar compounds. The chloro group enhances the electrophilicity of the compound, making it more reactive in nucleophilic substitution reactions. Additionally, the tert-butyl ester group provides steric hindrance, which can influence the compound’s stability and reactivity .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

tert-butyl 3-chloroazetidine-3-carboxylate

InChI

InChI=1S/C8H14ClNO2/c1-7(2,3)12-6(11)8(9)4-10-5-8/h10H,4-5H2,1-3H3

InChI Key

PICCFSKWSJROHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CNC1)Cl

Origin of Product

United States

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